molecular formula C11H16ClNO2 B13779327 Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride CAS No. 66859-46-9

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride

Cat. No.: B13779327
CAS No.: 66859-46-9
M. Wt: 229.70 g/mol
InChI Key: GZZBJKKTDTUEKL-UHFFFAOYSA-N
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Description

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride is a chemical compound with significant applications in various fields. It is known for its role in the synthesis of pharmaceuticals and as an intermediate in organic chemistry. This compound is characterized by its unique structure, which includes a butyric acid backbone with amino, methyl, and phenyl substituents, and is stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride can be achieved through several methods. One common approach involves the condensation of benzyl cyanide with acetone, followed by hydrogenation and hydrolysis to yield the desired product. The reaction typically requires a catalyst such as palladium on carbon and is conducted under hydrogen gas at elevated pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors, leading to its effects on the central nervous system. The compound may also influence other signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and phenyl groups allows for unique interactions with biological targets, making it a valuable compound in research and pharmaceutical development .

Properties

CAS No.

66859-46-9

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(3-carboxy-2-methyl-3-phenylpropyl)azanium;chloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8(7-12)10(11(13)14)9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H

InChI Key

GZZBJKKTDTUEKL-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH3+])C(C1=CC=CC=C1)C(=O)O.[Cl-]

Origin of Product

United States

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